molecular formula C10H11ClO2 B3118818 1-Chloro-3-(3-methoxyphenyl)propan-2-one CAS No. 24253-16-5

1-Chloro-3-(3-methoxyphenyl)propan-2-one

Cat. No.: B3118818
CAS No.: 24253-16-5
M. Wt: 198.64 g/mol
InChI Key: POSNRFPMQFARTH-UHFFFAOYSA-N
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Description

1-Chloro-3-(3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO2. It is a chlorinated ketone that features a methoxyphenyl group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation followed by a chlorination step to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Chloro-3-(3-methoxyphenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-3-(3-methoxyphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-(3-methoxyphenyl)propan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

1-chloro-3-(3-methoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-13-10-4-2-3-8(6-10)5-9(12)7-11/h2-4,6H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSNRFPMQFARTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277355
Record name 1-Chloro-3-(3-methoxyphenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24253-16-5
Record name 1-Chloro-3-(3-methoxyphenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24253-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(3-methoxyphenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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